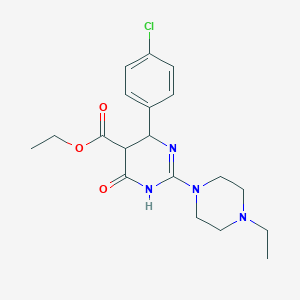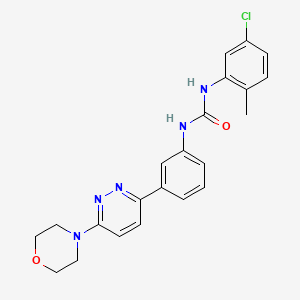![molecular formula C29H27N3O3 B11196218 3'-Methyl-1,5-diphenyl-1',2',3',4',4'A,6'-hexahydrospiro[1,5-diazinane-3,5'-pyrido[1,2-A]quinoline]-2,4,6-trione](/img/structure/B11196218.png)
3'-Methyl-1,5-diphenyl-1',2',3',4',4'A,6'-hexahydrospiro[1,5-diazinane-3,5'-pyrido[1,2-A]quinoline]-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Methyl-1,5-diphenyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrido[1,2-A]quinoline]-2,4,6-trione is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Methyl-1,5-diphenyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrido[1,2-A]quinoline]-2,4,6-trione typically involves multi-step organic reactions. One common method includes the Claisen-Schmidt condensation reaction, followed by cyclization and functional group modifications . The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
3’-Methyl-1,5-diphenyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrido[1,2-A]quinoline]-2,4,6-trione can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often require controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3’-Methyl-1,5-diphenyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrido[1,2-A]quinoline]-2,4,6-trione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3’-Methyl-1,5-diphenyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrido[1,2-A]quinoline]-2,4,6-trione involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3’-Methyl-1,5-diphenyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrido[1,2-A]quinoline]-2,4,6-trione include:
- 3-Methyl-1,5-diphenyl-1H-pyrazole derivatives
- Imidazole-containing compounds
- 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)
Uniqueness
The uniqueness of 3’-Methyl-1,5-diphenyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrido[1,2-A]quinoline]-2,4,6-trione lies in its complex structure, which combines multiple functional groups and heterocyclic rings. This structural complexity contributes to its diverse chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C29H27N3O3 |
|---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
3-methyl-1',3'-diphenylspiro[1,2,3,4,4a,6-hexahydrobenzo[c]quinolizine-5,5'-1,3-diazinane]-2',4',6'-trione |
InChI |
InChI=1S/C29H27N3O3/c1-20-16-17-30-24-15-9-8-10-21(24)19-29(25(30)18-20)26(33)31(22-11-4-2-5-12-22)28(35)32(27(29)34)23-13-6-3-7-14-23/h2-15,20,25H,16-19H2,1H3 |
InChI Key |
ZGDHRHLMTISTMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN2C(C1)C3(CC4=CC=CC=C42)C(=O)N(C(=O)N(C3=O)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(4-fluorophenyl)piperazin-1-yl]-6-(methoxymethyl)pyrimidin-4(3H)-one](/img/structure/B11196144.png)

![5',5'-Dimethyl-3-phenyl-9-chloro-2,3,4,4a,5,6-hexahydro-1h-spiro[benzo[c]quinolizine-5,2'-cyclohexane]-1',3'-dione](/img/structure/B11196154.png)
![N-(4-phenoxyphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11196160.png)
![1H-Pyrazolo[3,4-b]pyridine-6-carboxamide, 4-cyclopropyl-N-[(4-fluorophenyl)methyl]-1,3-dimethyl-](/img/structure/B11196161.png)
![N-(4-{[(3-cycloheptyl-1,2-dihydro-4H-1,3,5-triazin-6-yl)amino]sulfonyl}phenyl) acetamide](/img/structure/B11196162.png)
![4-tert-butyl-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide](/img/structure/B11196177.png)
![N-(2,5-dimethoxyphenyl)-2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}acetamide](/img/structure/B11196184.png)
![3-(Propan-2-yl)-6-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11196185.png)

![3-(4-methoxyphenyl)-5-{[(2-methylphenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazole](/img/structure/B11196201.png)

![N-(4-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B11196225.png)
![3-(5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B11196229.png)
